

# Initial Characterization of Pluracidomycin C1: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pluracidomycin C1*

Cat. No.: *B15560714*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pluracidomycin C1**, also known as SF-2103A, is a naturally occurring carbapenem antibiotic produced by the actinomycete *Streptomyces sulfonofaciens*. As a member of the broader pluracidomycin family, it has garnered scientific interest due to its potent inhibitory activity against a wide range of  $\beta$ -lactamase enzymes. These enzymes are a primary mechanism of resistance employed by pathogenic bacteria against  $\beta$ -lactam antibiotics. This document provides a technical overview of the initial characterization of **Pluracidomycin C1**, summarizing its fundamental properties and biological activities based on available scientific literature.

## Physicochemical Properties

The foundational physicochemical characteristics of **Pluracidomycin C1** have been determined through various analytical techniques. These properties are crucial for its isolation, purification, and formulation into a potential therapeutic agent.

| Property          | Value                                                                                      | Reference |
|-------------------|--------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> NO <sub>10</sub> S <sub>2</sub>                             |           |
| Molecular Weight  | 357.3 g/mol                                                                                |           |
| IUPAC Name        | (5R)-7-oxo-3-sulfo-6-[(1S)-1-sulfoxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |           |
| CAS Number        | 82138-64-5                                                                                 |           |
| Synonyms          | SF-2103A, Pluracidomycin A                                                                 |           |

## Biological Activity and Mechanism of Action

**Pluracidomycin C1** exhibits weak intrinsic antibacterial activity. Its primary therapeutic value lies in its function as a potent inhibitor of  $\beta$ -lactamase enzymes. By inactivating these enzymes, **Pluracidomycin C1** can restore the efficacy of co-administered  $\beta$ -lactam antibiotics against otherwise resistant bacterial strains.

## $\beta$ -Lactamase Inhibition

The core mechanism of action of **Pluracidomycin C1** involves the inactivation of various types of  $\beta$ -lactamases, including both penicillinases and cephalosporinases. This inhibitory activity is crucial for overcoming bacterial resistance.

[Click to download full resolution via product page](#)

Figure 1. Simplified mechanism of  $\beta$ -lactamase inhibition by **Pluracidomycin C1**.

## Synergistic Activity

A key characteristic of **Pluracidomycin C1** is its ability to act synergistically with other  $\beta$ -lactam antibiotics. This synergy allows for the effective treatment of infections caused by bacteria that produce  $\beta$ -lactamase enzymes.



Figure 2. Workflow demonstrating the synergistic action of **Pluracidomycin C1**.

## Experimental Protocols

Detailed experimental protocols for the initial characterization of **Pluracidomycin C1** are outlined in the primary scientific literature. The following provides a general overview of the methodologies typically employed.

## Isolation and Purification

- Fermentation: *Streptomyces sulfonofaciens* is cultured in a suitable nutrient medium under controlled conditions to promote the production of **Pluracidomycin C1**.
- Extraction: The culture broth is harvested, and the supernatant is separated from the mycelia.
- Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as ion-exchange and reverse-phase chromatography, to isolate and purify **Pluracidomycin C1**.



[Click to download full resolution via product page](#)

Figure 3. General workflow for the isolation and purification of **Pluracidomycin C1**.

## Structure Elucidation

The chemical structure of **Pluracidomycin C1** was elucidated using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

## Antimicrobial Susceptibility Testing

The synergistic activity of **Pluracidomycin C1** is typically evaluated using checkerboard microdilution assays. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy between **Pluracidomycin C1** and a partner  $\beta$ -lactam antibiotic.

### Conclusion

The initial characterization of **Pluracidomycin C1** (SF-2103A) has established it as a potent carbapenem-based  $\beta$ -lactamase inhibitor. While its intrinsic antibacterial activity is limited, its ability to potentiate the action of other  $\beta$ -lactam antibiotics against resistant bacteria makes it a compound of significant interest for further drug development. The data and methodologies outlined in this document provide a foundational understanding for researchers and scientists working in the field of antibiotic discovery and development. Further in-depth studies are warranted to fully explore its therapeutic potential.

- To cite this document: BenchChem. [Initial Characterization of Pluracidomycin C1: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560714#initial-characterization-of-pluracidomycin-c1>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)